molecular formula C21H25NO3 B300174 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

カタログ番号: B300174
分子量: 339.4 g/mol
InChIキー: MHXBXMOQIMDNLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has shown promise in treating various B-cell malignancies.

作用機序

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide binds to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including NF-κB and AKT, ultimately resulting in apoptosis of B-cells. This compound has also been found to inhibit macrophage-mediated phagocytosis and cytokine production, suggesting potential anti-inflammatory effects.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to induce apoptosis of B-cells and inhibit tumor growth in mouse models of CLL and NHL. This compound has also been found to be well-tolerated in animal studies, with no significant toxicity observed. In a phase 1 clinical trial, this compound demonstrated promising results as a monotherapy in patients with relapsed or refractory CLL and NHL, with an overall response rate of 50%.

実験室実験の利点と制限

One advantage of 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is its specificity for BTK, which may reduce off-target effects and toxicity. Additionally, this compound has shown efficacy in overcoming resistance to other BTK inhibitors, expanding its potential clinical applications. However, one limitation of this compound is its short half-life, which may require frequent dosing or formulation modifications.

将来の方向性

For 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide include investigating its potential in combination with other targeted therapies or chemotherapy for B-cell malignancies. Additionally, further studies are needed to elucidate its potential anti-inflammatory effects and investigate its efficacy in autoimmune diseases. Finally, the development of more potent and selective BTK inhibitors may further improve the clinical utility of this class of drugs.

合成法

The synthesis of 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves several steps, starting with the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-propyl-1,3-benzodioxole-5-amine to obtain the desired benzamide. The final step involves the introduction of a tert-butyl group to the amide nitrogen, resulting in the formation of this compound.

科学的研究の応用

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also been investigated for its potential in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. This compound has been shown to inhibit BTK activity in both cell lines and primary cells, leading to apoptosis of B-cells. Additionally, this compound has been found to be effective in overcoming resistance to other BTK inhibitors.

特性

分子式

C21H25NO3

分子量

339.4 g/mol

IUPAC名

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C21H25NO3/c1-5-6-15-11-18-19(25-13-24-18)12-17(15)22-20(23)14-7-9-16(10-8-14)21(2,3)4/h7-12H,5-6,13H2,1-4H3,(H,22,23)

InChIキー

MHXBXMOQIMDNLQ-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)C(C)(C)C)OCO2

正規SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)C(C)(C)C)OCO2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。